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Compound of Interest
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Cat. No.: B1663889

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galidesivir (BCX4430) is a broad-spectrum antiviral agent with demonstrated activity against a
range of RNA viruses. As an adenosine nucleoside analog, its mechanism of action involves
the inhibition of viral RNA-dependent RNA polymerase (RdRp), leading to premature chain
termination of viral RNA synthesis. This technical guide provides a comprehensive overview of
the chemical structure and synthetic methodologies for Galidesivir, presenting key quantitative
data and detailed experimental protocols to support further research and development efforts in
the field of antiviral therapeutics.

Chemical Structure

Galidesivir is a C-nucleoside analog of adenosine. Its chemical structure is characterized by a
pyrrolo[3,2-d]pyrimidine base linked to a 1-aza-ribose (pyrrolidine) ring.

IUPAC Name: (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-
(hydroxymethyl)pyrrolidine-3,4-diol[1][2][3]

Molecular Formula: C11H1s5NsO3[1]
Molecular Weight: 265.27 g/mol [1]

SMILES String: C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3--INVALID-LINK--CO)0">C@ @HO[1]
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Synonyms: BCX4430, Immucillin-A[1]

The structure features a deazapurine core, where the nitrogen at the 7-position of the purine
ring is replaced by a carbon atom. This modification is crucial for its biological activity. The
pyrrolidine ring mimics the ribose sugar of natural nucleosides.

Synthesis of Galidesivir

Several synthetic routes for Galidesivir have been reported, with a notable practical synthesis
starting from the related compound BCX1777. An alternative approach involves the direct
transformation of a protected nucleoside analog.

Synthesis Starting from BCX1777

A seven-step synthesis of Galidesivir starting from BCX1777 has been reported with an
overall yield of 22-25%.[4] This route involves the initial synthesis of BCX1777, followed by its
conversion to Galidesivir. A key highlight of a practical synthesis is the addition of a lithiated 9-
deazapurine derivative to a stable tri-O-benzyl cyclic nitrone to form the imino-C-nucleoside
skeleton. The final step involves a copper-catalyzed Ullmann-type amination to install the
amino group on the heterocyclic moiety.

Direct Transformation Route

A direct synthetic route for the transformation of a nucleoside analog to Galidesivir has also
been described.[4] This method involves the acetylation of the starting material, BCX1777,
using acetic anhydride in pyridine to yield a tri-O-acetate derivative. This intermediate is then
chlorinated using dimethylchloromethyleneammonium chloride. The final step is ammonolysis,
which simultaneously introduces the amino group and cleaves the acetate protecting groups to
yield Galidesivir.[4]

Experimental Protocols

Synthesis of Galidesivir from a Protected BCX1777 Intermediate (lllustrative Protocol based
on reported schemes):

o Step 1: Acetylation of BCX1777. To a solution of BCX1777 in pyridine, an excess of acetic
anhydride is added. The reaction mixture is stirred at room temperature until the reaction is
complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed
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under reduced pressure, and the resulting tri-O-acetylated product is purified by column
chromatography.

e Step 2: Chlorination. The purified tri-O-acetylated BCX1777 is dissolved in an appropriate
aprotic solvent, such as dichloromethane. Dimethylchloromethyleneammonium chloride is
added, and the reaction is stirred at a controlled temperature. The progress of the reaction is
monitored by TLC. Upon completion, the reaction is quenched, and the chlorinated
intermediate is extracted and purified.

o Step 3: Ammonolysis. The chlorinated intermediate is dissolved in a solution of ammonia in
methanol. The reaction vessel is sealed and heated. The reaction is monitored by TLC until
the starting material is consumed. The solvent is evaporated, and the crude product is
purified by column chromatography to afford Galidesivir.

Quantitative Data

Table 1: In Vitro Antiviral Activity of Galidesivir
(BCX4430)

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1663889?utm_src=pdf-body
https://www.benchchem.com/product/b1663889?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663889?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Virus Family Virus Cell Line ECso (M) Reference

Filoviridae Marburg Virus Vero 44-6.7 [1]

Filoviridae Ebola Virus Vero Potent Inhibition [1]

Arenaviridae Lassa Virus Vero 43.0 [1]

Arenaviridae Junin Virus Vero 42.2 [1]

. Rift Valley Fever

Bunyaviridae ) Vero 20.4-41.6 [1]

Virus
o Yellow Fever o

Flaviviridae ) Vero Strong Inhibition [1]
Virus

Flaviviridae Zika Virus Vero, Huh-7, RD Strong Inhibition [1]

Coronaviridae MERS-CoV Vero >100 [3]

Coronaviridae SARS-CoV Vero >100 [3]

o Respiratory
Paramyxoviridae - 3->100 [3]

Syncytial Virus

Table 2: Pharmacokinetic Parameters of Galidesivir in

Healthy Vol P ~linical Trial

Route of AUC

L . Dose Cmax (ng/mL) Reference
Administration (hr-ng/mL)
Intravenous 20 mg/kg 20,500 44,600

Table 3: In Vivo Efficacy of Galidesivir in Animal Models
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. . Treatment Survival Rate
Virus Animal Model . Reference
Regimen (%)
] Non-human
Marburg Virus ) - 94
primate
Non-human
Ebola Virus ) - 100
primate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1663889#chemical-structure-and-synthesis-of-
galidesivir-bcx4430]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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